2-chloro-1,6-Naphthyridine-7-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1,6-Naphthyridine-7-methanamine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused-ring system, which results from the fusion of two pyridine rings through adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1,6-Naphthyridine-7-methanamine typically involves the reaction of 2-chloro-3-formyl-quinolines with substituted aryl-amines via reductive amination. This process is followed by N-allylation and intramolecular Heck-type 6-exo-trig cyclization to yield the desired product . The reaction conditions often include the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1,6-Naphthyridine-7-methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired product but often involve specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-chloro-1,6-Naphthyridine-7-methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer, anti-HIV, and antimicrobial agent.
Medicine: Explored for its analgesic, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of diagnostic tools and photophysical applications.
Mechanism of Action
The mechanism of action of 2-chloro-1,6-Naphthyridine-7-methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a c-Met kinase inhibitor, which plays a crucial role in cancer cell proliferation and survival . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to the inhibition of its activity and subsequent downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloro-1,6-Naphthyridine-7-methanamine include:
- 2-chloro-1,5-Naphthyridine
- 2-chloro-3-formyl-1,8-Naphthyridine
- 2-chloroquinoline-3-carbaldehyde
Uniqueness
What sets this compound apart from its analogs is its unique combination of chlorine and methanamine groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to act as a c-Met kinase inhibitor further highlights its potential in targeted cancer therapy .
Properties
Molecular Formula |
C9H8ClN3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(2-chloro-1,6-naphthyridin-7-yl)methanamine |
InChI |
InChI=1S/C9H8ClN3/c10-9-2-1-6-5-12-7(4-11)3-8(6)13-9/h1-3,5H,4,11H2 |
InChI Key |
WUSGUACGVZHGPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=NC(=C2)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.